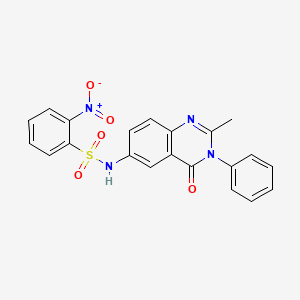

N-(2-methyl-4-oxo-3-phenyl-3,4-dihydroquinazolin-6-yl)-2-nitrobenzene-1-sulfonamide

CAS No.: 1105238-40-1

Cat. No.: VC5123177

Molecular Formula: C21H16N4O5S

Molecular Weight: 436.44

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1105238-40-1 |

|---|---|

| Molecular Formula | C21H16N4O5S |

| Molecular Weight | 436.44 |

| IUPAC Name | N-(2-methyl-4-oxo-3-phenylquinazolin-6-yl)-2-nitrobenzenesulfonamide |

| Standard InChI | InChI=1S/C21H16N4O5S/c1-14-22-18-12-11-15(13-17(18)21(26)24(14)16-7-3-2-4-8-16)23-31(29,30)20-10-6-5-9-19(20)25(27)28/h2-13,23H,1H3 |

| Standard InChI Key | WNKLGOWKHXLFTC-UHFFFAOYSA-N |

| SMILES | CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-])C(=O)N1C4=CC=CC=C4 |

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from quinazoline precursors. General steps include:

-

Formation of the Quinazoline Core: Condensation of anthranilic acid or its derivatives with isatoic anhydride or similar reagents.

-

Introduction of Substituents:

-

Phenylation at the 3-position through Friedel-Crafts alkylation or related methods.

-

Methylation at the 2-position using methylating agents like methyl iodide.

-

-

Sulfonamide Formation:

-

Reaction of the quinazoline derivative with sulfonyl chloride in the presence of a base to introduce the sulfonamide group.

-

-

Nitro Substitution:

-

Nitration of the benzene ring using nitric acid or nitrating mixtures.

-

These steps are optimized for high yield and purity.

Biological Activities

Quinazoline derivatives, including this compound, are widely studied for their pharmacological properties. The presence of a sulfonamide group enhances biological activity due to its ability to interact with enzymes and receptors.

Potential Applications:

-

Anticancer Activity:

-

Quinazoline derivatives are known inhibitors of tyrosine kinases, which play a crucial role in cancer cell proliferation.

-

The nitro group may enhance electron-withdrawing effects, improving binding affinity to target proteins.

-

-

Antimicrobial Activity:

-

Sulfonamides are effective against bacterial infections by inhibiting dihydropteroate synthase in folate metabolism.

-

-

Anti-inflammatory Properties:

-

The compound may exhibit anti-inflammatory effects due to its structural similarity to other quinazoline-based drugs.

-

Structural Studies

The compound's structure has been characterized using advanced spectroscopic techniques:

-

NMR Spectroscopy (¹H and ¹³C):

-

Confirms the presence of aromatic protons and functional groups.

-

-

IR Spectroscopy:

-

Identifies characteristic vibrations for sulfonamide (S=O stretch) and nitro groups (NO₂ stretch).

-

-

Mass Spectrometry (MS):

-

Provides molecular ion peaks confirming molecular weight.

-

Comparative Analysis with Related Compounds

To better understand this compound's significance, it is useful to compare it with other quinazoline derivatives:

Future Research Directions

Further studies on this compound could focus on:

-

Structure–Activity Relationship (SAR):

-

Investigating how substitutions on the quinazoline core affect biological activity.

-

-

Pharmacokinetics and Toxicology:

-

Assessing absorption, distribution, metabolism, and excretion (ADME) properties.

-

-

Molecular Docking Studies:

-

Predicting binding interactions with biological targets like enzymes or receptors.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume